molecular formula C4H6N2O2S B8227678 3,4-Dimethyl-1,2,5-thiadiazole 1,1-dioxide

3,4-Dimethyl-1,2,5-thiadiazole 1,1-dioxide

Cat. No. B8227678
M. Wt: 146.17 g/mol
InChI Key: HZSSITRKDWKELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-1,2,5-thiadiazole 1,1-dioxide is a useful research compound. Its molecular formula is C4H6N2O2S and its molecular weight is 146.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dimethyl-1,2,5-thiadiazole 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethyl-1,2,5-thiadiazole 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Molecular Structure

A study by Castellano et al. (1998) explored the crystallographic properties and molecular orbital calculations of 3,4-dimethyl-1,2,5-thiadiazole 1,1-dioxide. This research, using single-crystal x-ray diffraction, provided insights into the electronic structure, conformation, and reactivity of this compound, enhancing understanding of its structural characteristics in relation to kinetic and electrochemical behaviors (Castellano et al., 1998).

Tautomeric Behavior and Spectroscopy

Erturk et al. (2016) investigated the tautomeric behavior of 3,4-dimethyl-1,2,5-thiadiazole 1,1-dioxide derivatives using Fourier Transform infrared and nuclear magnetic resonance spectroscopy. Their study contributed to understanding the molecular conformation and tautomeric forms, which are crucial for pharmaceutical and biological activities (Erturk et al., 2016).

Reaction Dynamics

Caram et al. (2004) researched the reaction dynamics of 3,4-dimethyl-1,2,5-thiadiazole 1,1-dioxide with various nucleophiles. This work provided valuable insights into the chemical interactions and potential applications of this compound in different chemical contexts (Caram et al., 2004).

Electrochemical Properties

Research by Caram et al. (1996) focused on the electrochemical properties and ethanol addition reactions of 3,4-dimethyl-1,2,5-thiadiazole 1,1-dioxide. This study provided significant insights into the electroreduction characteristics and interaction dynamics with ethanol, contributing to the understanding of its electrochemical behavior (Caram et al., 1996).

Synthetic Applications

Konstantinova et al. (2014) developed a new synthesis method for 3,4-dimethyl-1,2,5-thiadiazole 1,1-dioxide, demonstrating its structural characterization and electrochemical properties. This research contributed to the development of novel synthetic routes and understanding of its electrochemical behavior (Konstantinova et al., 2014).

properties

IUPAC Name

3,4-dimethyl-1,2,5-thiadiazole 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2S/c1-3-4(2)6-9(7,8)5-3/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSSITRKDWKELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)N=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-1,2,5-thiadiazole 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethyl-1,2,5-thiadiazole 1,1-dioxide
Reactant of Route 2
3,4-Dimethyl-1,2,5-thiadiazole 1,1-dioxide
Reactant of Route 3
3,4-Dimethyl-1,2,5-thiadiazole 1,1-dioxide
Reactant of Route 4
3,4-Dimethyl-1,2,5-thiadiazole 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.